N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2OS/c23-17-10-11-19(18(24)12-17)25-21(27)15-6-8-16(9-7-15)22-26-20(13-28-22)14-4-2-1-3-5-14/h1-13H,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNCBSPMYKCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS No. 321429-82-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula : C22H14F2N2OS
Molar Mass : 392.42 g/mol
Density : 1.353 g/cm³ (predicted)
pKa : 10.67 (predicted)
The compound features a thiazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Inflammatory Pathways :
- Anticancer Activity :
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies and Research Findings
- Inflammation Studies :
- Anticancer Efficacy :
- Antifungal Activity :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that thiazole derivatives, including N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide, exhibit significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It showed effectiveness against a range of bacterial strains, indicating its potential use in developing new antibiotics. The structure-activity relationship (SAR) studies have highlighted that the difluorophenyl group enhances the antimicrobial efficacy of thiazole derivatives .
Pharmacological Applications
Anti-inflammatory Effects
Preliminary studies suggest that this compound possesses anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers significantly, making it a candidate for treating inflammatory diseases such as arthritis .
Neuroprotective Effects
Recent investigations have pointed to the neuroprotective effects of this compound. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro, which could have implications for neurodegenerative diseases like Alzheimer's and Parkinson's .
Materials Science Applications
Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in polymer synthesis. It can act as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. Research into its incorporation into various polymer matrices has shown improvements in both tensile strength and thermal resistance .
Case Studies
Preparation Methods
Key Synthetic Strategies
Core Benzamide Formation
The synthesis begins with the preparation of the benzamide backbone, N-(2,4-difluorophenyl)benzamide . This is typically achieved via a Schotten-Baumann reaction between benzoyl chloride and 2,4-difluoroaniline.
Reaction Scheme :
$$ \text{Benzoyl chloride} + \text{2,4-difluoroaniline} \xrightarrow{\text{Base (e.g., Et}_3\text{N)}} \text{N-(2,4-difluorophenyl)benzamide} $$
Conditions :
Functionalization at the 4-Position
To introduce the 4-phenyl-1,3-thiazol-2-yl group, the benzamide must first be functionalized at the 4-position with a reactive site (e.g., bromine).
Option A: Direct Bromination
Electrophilic bromination of the benzamide ring is challenging due to the meta-directing amide group. However, directed metalation or radical-mediated bromination may achieve para-substitution.
Reagents :
- Bromine Source : Br$$_2$$ or N-bromosuccinimide (NBS).
- Catalyst : FeBr$$3$$ or Pd(OAc)$$2$$ for directed bromination.
Limitations :
- Poor regioselectivity; competing meta-bromination is common.
Option B: Pre-functionalized Benzamide
A more reliable approach involves synthesizing 4-bromobenzoic acid first, then forming the benzamide.
Reaction Scheme :
$$ \text{4-Bromobenzoic acid} + \text{2,4-difluoroaniline} \xrightarrow{\text{SOCl}_2, \text{DMAP}} \text{4-Bromo-N-(2,4-difluorophenyl)benzamide} $$
Conditions :
Synthesis of the 4-Phenyl-1,3-Thiazol-2-yl Group
The thiazole ring is constructed via a Hantzsch cyclization or thiourea cyclization .
Hantzsch Cyclization
$$ \text{Phenyl thiourea} + \text{Ketone} \xrightarrow{\text{Base (e.g., NaOH)}} \text{4-Phenyl-1,3-thiazol-2-yl intermediate} $$
Example :
- Phenyl Thiourea reacts with acetone under alkaline conditions to form the thiazole core.
- Yield : ~60–70% (based on analogous thiazole syntheses).
Alternative: Thiobiurea Cyclization
Thiobiurea derivatives are cyclized to form thiazoles. For example:
$$ \text{Thiobiurea} \xrightarrow{\text{NaOH, heat}} \text{3-Hydroxy-5-thiol triazole} \rightarrow \text{Thiazole} $$.
Coupling Reaction
The final step involves Suzuki-Miyaura cross-coupling between 4-bromo-N-(2,4-difluorophenyl)benzamide and a thiazole boronic acid.
Reaction Scheme :
$$ \text{4-Bromo-benzamide} + \text{Thiazole-boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{Target Compound} $$
Conditions :
Comparative Analysis of Synthetic Routes
| Step | Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Benzamide Formation | Schotten-Baumann | SOCl$$_2$$, DMAP, aniline | High yield, straightforward | Requires anhydrous conditions |
| 4-Position Bromination | Direct electrophilic bromination | Br$$2$$, FeBr$$3$$ | Simple reagents | Poor regioselectivity |
| Pre-functionalized benzamide | 4-Bromobenzoic acid, SOCl$$_2$$ | High regioselectivity | Requires pure 4-bromobenzoic acid | |
| Thiazole Synthesis | Hantzsch cyclization | Phenyl thiourea, acetone, NaOH | Low-cost reagents | Moderate yields, side products |
| Coupling | Suzuki-Miyaura | Pd catalyst, K$$2$$CO$$3$$, dioxane | High efficiency for aryl-aryl bonds | Expensive catalysts, inert atmosphere |
Critical Challenges and Optimizations
Regioselectivity in Bromination
Achieving para-substitution on the benzamide ring remains challenging. Strategies include:
Thiazole Boronic Acid Synthesis
Generating the thiazole boronic acid involves Miyaura borylation of a brominated thiazole.
Reaction Scheme :
$$ \text{4-Bromo-thiazole} + \text{B}2\text{(pin)}2 \xrightarrow{\text{Pd(dppf)Cl}_2, KOAc} \text{Thiazole-boronic acid} $$
Purification and Characterization
Chromatography
Q & A
Q. What are the recommended synthetic routes for N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Amide coupling : Reacting 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid with 2,4-difluoroaniline using coupling agents like EDCI or HOBt under anhydrous conditions.
- Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones, requiring precise temperature control (60–80°C) and inert atmospheres to prevent oxidation .
- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and functional group integrity (e.g., distinguishing thiazole protons at δ 7.2–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₅F₂N₃OS: 420.0871) .
- X-ray crystallography : For absolute configuration determination using SHELX programs (e.g., SHELXL for refinement) .
Q. What preliminary biological screening assays are relevant for this compound?
Initial screens should focus on:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Testing against kinases (e.g., Aurora B) or inflammatory targets (e.g., NF-κB) via ELISA-based assays .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency .
- Catalyst use : Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling in thiazole formation (yield improvement from 60% to 85%) .
- In-line monitoring : TLC or HPLC-MS to track intermediate stability and minimize side reactions .
Q. What structural features contribute to its biological activity?
Critical motifs and interactions:
Q. How to address discrepancies in biological activity data across studies?
Mitigation approaches:
Q. What in silico methods predict its pharmacokinetic properties?
Computational tools include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
